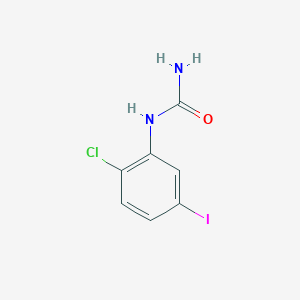
(2-Chloro-5-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-iodophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, which is further connected to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)urea typically involves the reaction of 2-chloro-5-iodoaniline with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-chloro-5-iodoaniline with phenyl isocyanate under mild conditions to yield the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2-Chloro-5-iodophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce biaryl derivatives.
科学研究应用
(2-Chloro-5-iodophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be utilized in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2-Chloro-5-iodophenyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards molecular targets. The urea moiety can form hydrogen bonds with biological macromolecules, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
(2-Chloro-5-trifluoromethylphenyl)urea: Similar in structure but with a trifluoromethyl group instead of iodine.
(4-Iodophenyl)urea: Lacks the chlorine atom, making it less versatile in certain reactions.
(2-Chloro-5-bromophenyl)urea: Contains bromine instead of iodine, which can affect its reactivity and applications.
Uniqueness
(2-Chloro-5-iodophenyl)urea is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
属性
IUPAC Name |
(2-chloro-5-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZKHFDHCYNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
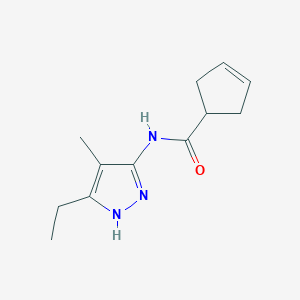
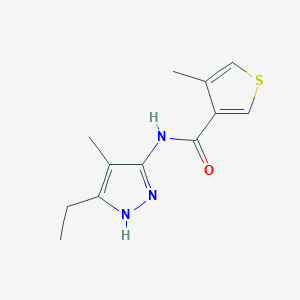
![7-(5-Methylthiophen-2-yl)sulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7608309.png)
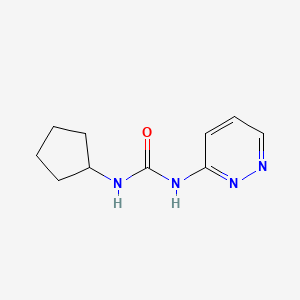
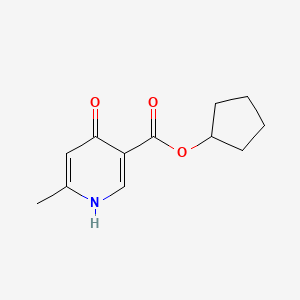
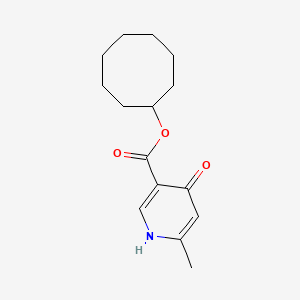
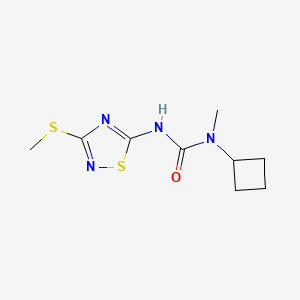
![2-piperidin-1-ylsulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7608340.png)
![N-(2-amino-2-oxoethyl)-2,4-dimethyl-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B7608343.png)
![1H-indol-4-yl(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7608352.png)
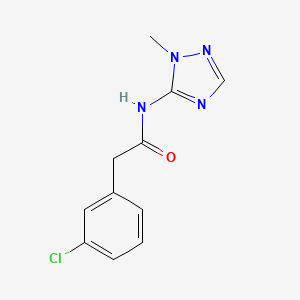
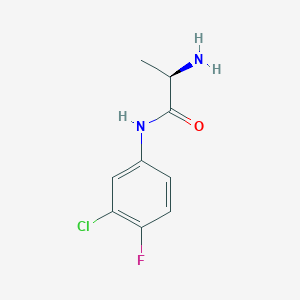
![(4-Chloropyridin-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7608373.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7608382.png)
